2,4,6-Tribromotoluene

Description

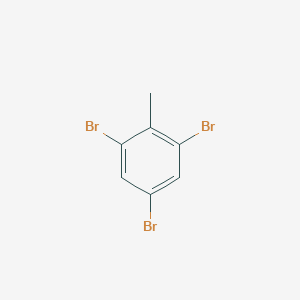

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tribromo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRIZWKDNUHPHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212566 | |

| Record name | 2,4,6-Tribromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6320-40-7 | |

| Record name | 2,4,6-Tribromotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tribromotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6320-40-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Tribromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tribromotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Tribromotoluene (CAS: 6320-40-7)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4,6-Tribromotoluene, a key intermediate in various organic synthesis applications. The information is compiled from established chemical data sources to support research and development activities.

Chemical and Physical Properties

This compound is a halogenated aromatic hydrocarbon.[1] It typically appears as a yellow to light brown powder or in crystalline form.[1][2] The compound is noted for its insolubility in water, with slight solubility in methanol (B129727) and sparing solubility in chloroform.[1][3] It should be stored in a sealed container in a dry environment at room temperature.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 65.0-72.0 °C | [2] |

| 68-71 °C | [1][3][4][5][6] | |

| 69-70 °C | [7] | |

| 69 °C | [8] | |

| Boiling Point | 290 °C | [1][6][7] |

| 290.7 ± 35.0 °C at 760 mmHg | [4][5] | |

| Density | 2.1 ± 0.1 g/cm³ | [4] |

| 2.479 g/cm³ | [1][6][7][8] | |

| Molecular Formula | C₇H₅Br₃ | [1][2][4][7][9] |

| Molecular Weight | 328.83 g/mol | [1][6][8][9] |

| 328.829 g/mol | [7] | |

| 328.827 g/mol | [4][5] | |

| Flash Point | 127.6 ± 20.7 °C | [4] |

| 290 °C | [1][6] | |

| Vapor Pressure | 0.00356 mmHg at 25°C | [1] |

| Refractive Index | 1.6340 (estimate) | [1] |

| Water Solubility | Insoluble | [1][3][6] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [1] |

| Appearance | Yellow to light brown Powder/Chunks | [1][6] |

| White to pale cream to brown Crystals/Powder | [2] | |

| Assay (GC) | ≥98.0% | [2] |

Identification and Structure

The compound is systematically named 1,3,5-tribromo-2-methylbenzene.[2][9] Various identifiers are used across chemical databases to reference this substance.

Table 2: Chemical Identifiers for this compound

| Identifier Type | Value | Source(s) |

| CAS Number | 6320-40-7 | [1][2][4][7][9] |

| IUPAC Name | 1,3,5-tribromo-2-methylbenzene | [2][9] |

| Synonyms | 2-Methyl-1,3,5-tribromobenzene, 1,3,5-Tribromo-2-methylbenzene | [1][7] |

| EINECS | 228-672-2 | [1][6][7][9] |

| InChI Key | BFRIZWKDNUHPHL-UHFFFAOYSA-N | [2][8][9] |

| SMILES | Cc1c(Br)cc(Br)cc1Br | [2][8][9] |

| BRN | 2359313 | [1][6] |

| PubChem CID | 33916 | [9] |

Experimental Protocols

A general method for the synthesis of bromotoluenes involves the bromination of toluene (B28343). One patented method describes reacting toluene with hydrobromic acid and sodium hypochlorite (B82951) in the presence of a ferric chloride catalyst at room temperature.[10] The high-activity bromine chloride generated in situ serves as the bromine source.[10]

A more specific, though not isomer-exclusive, synthesis for a related compound, pentabromotoluene, provides insight into the bromination process.[11] This protocol can be adapted for synthesizing tribromotoluene isomers.

Detailed Methodology for Toluene Bromination:

-

Reactor Setup: A 500 ml jacketed reactor equipped with a reflux condenser, thermowell, mechanical stirrer, and toluene inlet is used. The reactor is shielded from light with aluminum foil.[11]

-

Initial Charge: The reactor is charged with 150 ml of dry 1,2-dibromomethane (DBM), 3.85 g (0.0297 mole) of aluminum chloride (AlCl₃), and 86 ml (1.684 mole) of bromine (Br₂).[11]

-

Reactant Feed: The temperature is maintained at 25°C, and 33.4 ml (0.314 mole) of toluene is fed into the reactor using a peristaltic pump at a rate of 0.30 ml/min.[11]

-

Reaction Monitoring: The conversion of toluene is monitored by taking samples from the reaction slurry, treating them with water and a sodium bisulphite solution, and analyzing the solution via gas chromatography.[11]

-

Post-Reaction: After the toluene feed is complete, a post-reaction period of one hour at 45°C - 65°C is implemented to ensure the reaction goes to completion.[11]

-

Work-up and Isolation: The reaction mixture is treated with water and sodium bisulphite solution to destroy the catalyst and reduce excess bromine. The aqueous layer is separated, and the organic slurry is washed with water, neutralized, and filtered. The resulting crystalline product is then dried in a vacuum oven.[11]

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis. Its primary applications include:

-

Precursor for other brominated compounds: It serves as a direct precursor for the synthesis of 2,4,6-tribromo-benzyl bromide, a reaction typically conducted at temperatures between 200°C and 220°C.[5]

-

Reagent in amino acid synthesis: It acts as a reagent in the synthesis of non-proteinogenic α-amino acids.[1][3]

-

Building block for advanced materials: Its brominated structure can impart specific properties, making it useful in the research and creation of novel compounds, potentially including pharmaceutical intermediates and advanced materials.[5]

Biological Activity and Toxicology

Currently, there is limited specific data in the public domain regarding the detailed metabolic pathways, signaling interactions, or comprehensive toxicological profile of this compound.

Hazard Information: Based on GHS classifications, the compound is considered an irritant.[6] It may cause skin irritation, serious eye irritation, and respiratory irritation.[9] Standard laboratory safety protocols, including the use of personal protective equipment, should be strictly followed when handling this chemical.

Conclusion

This compound (CAS: 6320-40-7) is a well-characterized chemical intermediate with defined physicochemical properties. Its utility in the synthesis of other brominated compounds, specialized amino acids, and potentially novel materials makes it a compound of interest for researchers in organic chemistry and materials science. While detailed biological data is scarce, its identity as an irritant necessitates careful handling in a laboratory setting. The provided synthesis and property data serve as a foundational resource for its application in research and development.

References

- 1. lookchem.com [lookchem.com]

- 2. L01149.18 [thermofisher.com]

- 3. This compound | 6320-40-7 [chemicalbook.com]

- 4. This compound | CAS#:6320-40-7 | Chemsrc [chemsrc.com]

- 5. nbinno.com [nbinno.com]

- 6. chemwhat.com [chemwhat.com]

- 7. CAS 6320-40-7 | 1700-9-30 | MDL MFCD00013527 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. This compound [stenutz.eu]

- 9. This compound | C7H5Br3 | CID 33916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN105669364A - Method for synthesizing bromotoluene - Google Patents [patents.google.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2,4,6-Tribromotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4,6-Tribromotoluene, alongside a detailed experimental protocol relevant to its application in organic synthesis. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.

Core Properties and Formula

This compound is a halogenated aromatic compound with the chemical formula C₇H₅Br₃.[1][2] Its structure consists of a toluene (B28343) molecule substituted with three bromine atoms at the 2, 4, and 6 positions of the benzene (B151609) ring.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₅Br₃ | [1][2] |

| Molecular Weight | 328.83 g/mol | [1][2] |

| Appearance | Yellow to light brown powder or crystals | |

| Melting Point | 68-71 °C | |

| Boiling Point | 290 °C | |

| Density | 2.479 g/cm³ | |

| Water Solubility | Insoluble | |

| CAS Number | 6320-40-7 | [2] |

Applications in Synthesis

This compound serves as a key intermediate in various organic syntheses. Notably, it is a precursor for the synthesis of 2,4,6-tribromo-benzyl bromide and is also used as a reagent in the preparation of non-proteinogenic α-amino acids.

Experimental Protocols

While this compound is often an intermediate, the following protocol details a synthesis where it is a potential byproduct, illustrating the reaction conditions for the bromination of toluene. This provides insight into the synthesis and purification challenges associated with this compound family.

Protocol: Synthesis of Pentabromotoluene via Bromination of Toluene

This protocol describes a method for the synthesis of pentabromotoluene, where tribromotoluene isomers are formed as intermediates.

Materials and Equipment:

-

500 ml jacketed reactor with a reflux condenser, thermowell, mechanical stirrer, and toluene inlet

-

Peristaltic pump

-

Gas chromatograph

-

Toluene

-

Bromine

-

Aluminum (III) chloride

-

1,2-dibromomethane

-

Sodium hydrogen sulfite

-

Water

Procedure:

-

Reaction Setup: A 500 ml jacketed reactor, protected from light with heavy-duty aluminum foil, is charged with 150 ml of dry 1,2-dibromomethane, 3.85 g (0.0297 mole) of aluminum chloride, and 86 ml (1.684 mole) of bromine.

-

Toluene Feed: The reactor temperature is set to 25°C. 33.4 ml (0.314 mole) of toluene is then introduced via a peristaltic pump at a rate of 0.30 ml/min.

-

Reaction Monitoring: The progress of the reaction is monitored by taking samples from the reaction mixture. These samples are treated with water and a sodium bisulfite solution, and the solid components are dissolved in additional 1,2-dibromomethane before being injected into a gas chromatograph.

-

Post-Reaction: Once the toluene feed is complete, the reaction is allowed to continue for one hour at a temperature between 45°C and 65°C to ensure completion.

-

Work-up and Isolation: To isolate the final product, water and a sodium bisulfite solution are added to the reaction mixture to neutralize any remaining catalyst and reduce excess bromine. The aqueous layer is then separated. The remaining organic slurry is washed with water, neutralized, and filtered. The resulting crystalline product is dried in a vacuum oven.

Visualized Synthetic Pathway

The following diagram illustrates a key synthetic application of this compound as a precursor to 2,4,6-tribromo-benzyl bromide.

Caption: Synthetic pathway from this compound.

References

An In-Depth Technical Guide to the Synthesis of 2,4,6-Tribromotoluene from Toluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2,4,6-tribromotoluene, a key chemical intermediate. The document details the underlying chemical principles, a robust experimental protocol, and the expected analytical data for the final compound.

Introduction

This compound is a polyhalogenated aromatic compound utilized as a chemical intermediate in various synthetic applications, including the production of flame retardants and as a building block in the development of novel organic materials.[1] Its synthesis from toluene (B28343) is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. The methyl group of toluene is an activating, ortho-, para-directing group, making the 2, 4, and 6 positions of the aromatic ring highly susceptible to electrophilic attack. By employing a sufficient quantity of a halogenating agent in the presence of a Lewis acid catalyst, exhaustive substitution at these activated sites can be achieved to yield the desired trisubstituted product.

Reaction Principle and Mechanism

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is required to polarize the bromine molecule (Br₂), thereby generating a potent electrophile (Br⁺).[2] The reaction can be summarized in three key steps:

-

Generation of the Electrophile: The Lewis acid reacts with molecular bromine to form a polarized complex, which effectively serves as a source of Br⁺.

-

Electrophilic Attack: The electron-rich π-system of the toluene ring attacks the electrophilic bromine. The activating methyl group directs the attack to the ortho and para positions, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, typically the [FeBr₄]⁻ complex, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

This process is repeated sequentially at all three activated positions (2, 4, and 6) to form the final this compound product.

Figure 1. Reaction mechanism for the tribromination of toluene.

Quantitative Data

Reagent and Product Properties

| Compound | Formula | Mol. Wt. ( g/mol ) | Density (g/mL) | M.P. (°C) | B.P. (°C) |

| Toluene | C₇H₈ | 92.14 | 0.867 | -95 | 111 |

| Bromine | Br₂ | 159.81 | 3.102 | -7.2 | 58.8 |

| Iron Filings (Catalyst) | Fe | 55.85 | 7.874 | 1538 | 2862 |

| This compound | C₇H₅Br₃ | 328.83 | ~2.48 | 68-71 | ~290 |

Data sourced from various chemical suppliers and databases.[1][3][4]

Product Characterization Data

| Analysis | Data |

| Appearance | White to pale yellow or light brown crystalline powder.[1] |

| ¹H NMR (CDCl₃) | δ ~7.6 (s, 2H, Ar-H), δ ~2.4 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃) | δ ~139 (Ar-C), δ ~135 (Ar-CH), δ ~120 (Ar-C-Br), δ ~118 (Ar-C-Br), δ ~23 (Ar-CH₃) |

| IR (KBr, cm⁻¹) | ~3070 (Ar C-H stretch), ~2920 (Alkyl C-H stretch), ~1540 (Ar C=C stretch), ~860 (C-H out-of-plane bend for isolated H) |

Note: NMR chemical shifts are estimates based on standard substituent effects. IR frequencies are typical for this substitution pattern.

Experimental Protocol

This protocol is adapted from established procedures for the exhaustive halogenation of activated aromatic rings.[5] Safety Precaution: This reaction involves highly corrosive and toxic bromine and generates hydrogen bromide gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.

Materials and Equipment

-

Toluene (99.5%+, anhydrous)

-

Bromine (99.5%+)

-

Iron filings (fine, activated)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Sodium bisulfite (NaHSO₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask (250 mL) with a magnetic stir bar

-

Addition funnel

-

Reflux condenser

-

Gas trap (connected to the top of the condenser, containing a solution of NaOH or NaHSO₃ to neutralize HBr gas)

-

Heating mantle with a stirrer

-

Separatory funnel

-

Standard glassware for work-up and filtration

Procedure

-

Reaction Setup: Assemble a 250 mL round-bottom flask with a stir bar, addition funnel, and reflux condenser. Ensure all glassware is thoroughly dried. Connect the top of the condenser to a gas trap. The entire apparatus should be placed in a fume hood.

-

Charging the Flask: To the round-bottom flask, add toluene (9.2 g, 0.10 mol) and 50 mL of anhydrous dichloromethane. Add iron filings (0.5 g, ~9 mmol) to the solution.

-

Bromine Addition: In the addition funnel, place a solution of bromine (50.4 g, 16.2 mL, 0.315 mol, 3.15 equivalents) in 20 mL of anhydrous dichloromethane.

-

Reaction: With vigorous stirring, begin the dropwise addition of the bromine solution to the flask at room temperature. The reaction is exothermic, and the solution should turn reddish-brown as the iron reacts to form the FeBr₃ catalyst in situ, followed by the evolution of HBr gas.[6] Control the rate of addition to maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath.

-

Completion: After the addition is complete (approx. 1 hour), heat the mixture to a gentle reflux using a heating mantle for an additional 2 hours to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing 100 mL of cold water and 10 g of sodium bisulfite. Stir until the red color of excess bromine disappears.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (vent frequently), and 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.

-

Purification: The crude product will be a yellowish solid. Recrystallize the solid from a minimal amount of hot ethanol (B145695) or methanol (B129727) to yield pure this compound as off-white to pale yellow crystals.

-

Characterization: Dry the crystals, record the final mass to calculate the yield, and characterize the product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra.

Visualized Workflow

The following diagram outlines the logical flow of the experimental procedure.

Figure 2. Experimental workflow for the synthesis of this compound.

References

A Comprehensive Technical Guide to the Physical Properties of 2,4,6-Tribromotoluene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 2,4,6-Tribromotoluene. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols for key physical property determination are provided.

Core Physical and Chemical Properties

This compound is a halogenated aromatic hydrocarbon.[1] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C7H5Br3 | [1][2][3][4][5][6] |

| Molecular Weight | 328.83 g/mol | [1][3][6] |

| CAS Number | 6320-40-7 | [1][2][3][4][5] |

| Appearance | Yellow to light brown powder/chunks or white to pale cream crystals/powder | [1][4][5] |

| IUPAC Name | 1,3,5-tribromo-2-methylbenzene | [4][6] |

| Synonyms | 2-Methyl-1,3,5-tribromobenzene | [1] |

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound, critical for its handling, purification, and use in synthetic procedures.

| Property | Value | Unit | Source(s) |

| Melting Point | 68-71 | °C | [1][5][7][8] |

| 69-70 | °C | [2][3] | |

| 65.0-72.0 | °C | [4] | |

| Boiling Point | 290 | °C | [1][2] |

| 290.7 ± 35.0 | °C at 760 mmHg | [5] | |

| Density | 2.479 | g/cm³ | [1][2][3] |

| Vapor Pressure | 0.00356 | mmHg at 25°C | [1] |

| Refractive Index | 1.6340 (estimate) | [1] | |

| Dipole Moment | 0.73 | D | [3] |

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its application in reactions and purification processes.

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [1][7] |

| Chloroform | Sparingly soluble | [1] |

| Methanol | Slightly soluble | [1] |

Spectral Data

While raw spectral data is not provided here, references to available spectral information are crucial for compound identification and characterization.

| Spectral Data Type | Availability | Source(s) |

| Mass Spectrometry | Data available in NIST database | [6] |

| FTIR | Transmission IR spectrum available | [9] |

| Crystal Structure | Crystallographic data available (COD Number: 2243520) | [6] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.[10] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to depress and broaden the melting point range.[11]

Methodology: Capillary Method [12]

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[11][13]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[11] This assembly is then placed in a heating apparatus, such as a Mel-Temp or Thiele tube, which contains a heat-transfer fluid (e.g., mineral oil).

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[10]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14][15] For high-boiling solids like this compound, this determination requires melting the compound first.

Methodology: Thiele Tube Method [16]

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the molten sample.[16]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).[15][16]

-

Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.[15][16] Heating is continued until a continuous and rapid stream of bubbles emerges.[16]

-

Observation: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[15][16]

Caption: Workflow for Boiling Point Determination.

Density Determination

Density is the mass of a substance per unit volume. For a solid, it can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.[17][18]

Methodology: Water Displacement Method [18]

-

Mass Measurement: A known mass of this compound is accurately weighed using an analytical balance.[17]

-

Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water), and the initial volume (V1) is recorded.[18]

-

Volume Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no liquid is splashed out. The new volume (V2) is recorded.[17][18]

-

Calculation: The volume of the solid is the difference between the final and initial volumes (V = V2 - V1).[18][19] The density is then calculated by dividing the mass by the determined volume.[17][19]

Caption: Workflow for Density Determination.

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[20]

Methodology: Shake-Flask Method [21]

-

Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a flask).

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[21]

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[21]

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.[22] The result is expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL).

Caption: Workflow for Solubility Determination.

References

- 1. lookchem.com [lookchem.com]

- 2. CAS 6320-40-7 | 1700-9-30 | MDL MFCD00013527 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. This compound [stenutz.eu]

- 4. This compound, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C7H5Br3 | CID 33916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 6320-40-7 [chemicalbook.com]

- 8. This compound | CAS#:6320-40-7 | Chemsrc [chemsrc.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. pennwest.edu [pennwest.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. westlab.com [westlab.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 18. kbcc.cuny.edu [kbcc.cuny.edu]

- 19. wjec.co.uk [wjec.co.uk]

- 20. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 21. lup.lub.lu.se [lup.lub.lu.se]

- 22. solubility experimental methods.pptx [slideshare.net]

Spectroscopic Analysis of 2,4,6-Tribromotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-tribromotoluene, a key intermediate in various chemical syntheses. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition. This information is critical for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | Singlet | 2H | H-3, H-5 |

| ~2.40 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~140.0 | Quaternary | C-1 |

| ~122.0 | Quaternary | C-2, C-6 |

| ~135.0 | CH | C-3, C-5 |

| ~120.0 | Quaternary | C-4 |

| ~23.0 | CH₃ | -CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Medium | C-H stretch (methyl) |

| 1600-1450 | Strong | C=C stretch (aromatic) |

| 850-800 | Strong | C-H bend (aromatic, out-of-plane) |

| 800-600 | Strong | C-Br stretch |

Data is based on typical ranges for similar aromatic compounds and available information from spectral databases. A graphical representation of the spectrum is available on SpectraBase.[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 328, 330, 332, 334 | High | [M]⁺ (Molecular ion) |

| 249, 251, 253 | Medium | [M-Br]⁺ |

| 170, 172 | Medium | [M-2Br]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) leads to the characteristic isotopic pattern for bromine-containing fragments.[2]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: The prepared sample is placed in a 5 mm NMR tube. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

Data Processing: The acquired FID is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

FTIR Spectroscopy

Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR instrument. A background spectrum of a blank KBr pellet is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is then plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry

Electron ionization (EI) mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

-

Sample Introduction: A small amount of the sample is introduced into the ion source. For GC-MS, the sample is first vaporized and separated on a GC column. For a direct insertion probe, the solid sample is heated to induce vaporization.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 2,4,6-Tribromotoluene: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key chemical properties of 2,4,6-Tribromotoluene. It details the seminal work of early twentieth-century chemists in the progressive bromination of toluene (B28343), leading to the isolation and characterization of this compound. This document also presents a detailed experimental protocol for its synthesis, summarizes its physicochemical properties in a structured format, and illustrates the synthetic pathway through a clear, logical diagram. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Discovery and Historical Context

The first detailed investigation into the progressive bromination of toluene, which led to the synthesis and characterization of this compound, was conducted in the early 20th century. While the exact first synthesis is not definitively documented in readily available literature, the systematic study by Julius Berend Cohen and Pavitra Kumar Dutt in 1914, titled "The progressive bromination of toluene," stands as a foundational work in this area.[1][2] Their research provided a systematic approach to the synthesis of various brominated toluene derivatives, laying the groundwork for the preparation of compounds like this compound.

Prior to this, the electrophilic substitution of aromatic compounds was a subject of intense study. The principles of halogenation reactions on benzene (B151609) and its derivatives were being established, with an understanding that a Lewis acid catalyst was necessary to facilitate the reaction with bromine or chlorine.[3] The methyl group of toluene was known to be an activating group, directing incoming electrophiles to the ortho and para positions.[4] The work of Cohen and Dutt, therefore, built upon this existing knowledge to explore the exhaustive bromination of the toluene ring.

Chemical and Physical Properties

This compound is a halogenated aromatic hydrocarbon with the chemical formula C₇H₅Br₃. It is a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules and as a precursor for certain specialty chemicals.[2]

| Property | Value | Reference |

| Molecular Formula | C₇H₅Br₃ | [5][6] |

| Molecular Weight | 328.83 g/mol | [5][6] |

| CAS Number | 6320-40-7 | [5][6] |

| Appearance | Yellow to light brown powder and/or chunks | [7] |

| Melting Point | 68-71 °C (lit.) | [7] |

| Boiling Point | 290 °C | [7] |

| Density | 2.479 g/cm³ | [7] |

| Solubility | Insoluble in water; sparingly soluble in chloroform; slightly soluble in methanol | [7] |

| Flash Point | 290 °C | [7] |

| Vapor Pressure | 0.00356 mmHg at 25°C | [7] |

Experimental Protocols: Synthesis of this compound

The following protocol is based on the principles of electrophilic aromatic substitution and is adapted from established methods for the polybromination of aromatic compounds. This procedure describes the direct bromination of toluene to yield this compound.

Materials:

-

Toluene (C₇H₈)

-

Bromine (Br₂)

-

Aluminum chloride (AlCl₃) (anhydrous)

-

1,2-Dibromomethane (CH₂Br₂) (dry)

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

-

500 ml jacketed reactor with reflux condenser, thermowell, mechanical stirrer, and peristaltic pump

-

Heavy-duty aluminum foil

-

Heating/cooling system

-

Gas traps with 1,2-dibromomethane

-

Trap with solid calcium chloride (CaCl₂)

-

Absorption column with recycled water

-

Gas chromatograph (GC)

-

Separatory funnel

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Reaction Setup: A 500 ml jacketed reactor, equipped with a reflux condenser, thermowell, mechanical stirrer, and a toluene inlet connected to a peristaltic pump, is assembled. The reactor is covered with heavy-duty aluminum foil to protect it from light. The reactor is connected to a heating and cooling system.

-

Charging the Reactor: 150 ml of dry 1,2-dibromomethane, 3.85 g (0.0297 mole) of anhydrous aluminum chloride, and 86 ml (269.5 g, 1.684 mole) of bromine are introduced into the reactor.[8]

-

Initiation of Reaction: The temperature of the reactor is set and maintained at 25°C. 33.4 ml (28.9 g, 0.314 mole) of toluene is then fed into the reactor via the peristaltic pump at a rate of 0.30 ml/min.[8]

-

Gas Trapping: The hydrogen bromide (HBr) gas generated during the reaction is passed through two gas traps containing 1,2-dibromomethane and a subsequent trap with solid calcium chloride before being directed to an absorption column where water is recycled.[8]

-

Monitoring the Reaction: The progress of the reaction is monitored by taking samples from the reaction mixture slurry. These samples are treated with water and a sodium bisulfite solution. The solid residue is dissolved in additional 1,2-dibromomethane and analyzed by gas chromatography to determine the conversion of toluene.[8]

-

Reaction Completion and Work-up: Once the addition of toluene is complete, the reaction is allowed to proceed for an additional hour at a temperature between 45°C and 65°C to ensure completion.[8]

-

Catalyst Quenching and Bromine Removal: Water and a sodium bisulfite solution are added to the reaction mixture to quench the aluminum chloride catalyst and reduce any excess free bromine.[8]

-

Phase Separation and Washing: The aqueous layer is separated from the organic slurry. The organic layer is then washed with water and neutralized.

-

Isolation of Product: The crystalline product is collected by filtration.

-

Drying: The isolated solid is dried in a vacuum oven to yield this compound.

Diagrams

Synthesis Pathway of this compound

Caption: Electrophilic aromatic substitution for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

References

- 1. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present [mdpi.com]

- 2. LII.—The progressive bromination of toluene - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. EP0878456A1 - Process for the preparation of p-bromotoluene - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

The Potential of 2,4,6-Tribromotoluene in Advanced Materials Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tribromotoluene, a halogenated aromatic compound, is emerging as a versatile building block in the synthesis of advanced functional materials. Its highly brominated structure provides a reactive platform for developing materials with tailored properties, including enhanced flame retardancy and controlled porosity. This technical guide explores the potential applications of this compound in materials science, with a focus on its role as a precursor to flame retardants and as a monomer in the synthesis of porous organic polymers (POPs). Detailed experimental protocols for its synthesis and its conversion into functional derivatives are provided, alongside a summary of its key physicochemical properties.

Introduction

This compound (TBT) is a chemical intermediate primarily recognized for its role in the synthesis of other organic compounds.[1][2][3] Its molecular structure, featuring three bromine atoms on a toluene (B28343) ring, makes it a valuable precursor for introducing bromine into larger molecules.[1] In materials science, the incorporation of bromine is a well-established strategy for imparting flame retardancy to polymers.[4] Furthermore, the rigid and trifunctional nature of the TBT core can be exploited in the synthesis of highly cross-linked, porous materials. This guide will delve into these two key areas of application.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is crucial for its handling and application in materials synthesis.

| Property | Value | Reference |

| CAS Number | 6320-40-7 | [1][5] |

| Molecular Formula | C7H5Br3 | [1][5] |

| Molecular Weight | 328.83 g/mol | [5] |

| Appearance | White to pale cream crystals or powder | [3] |

| Melting Point | 68-71 °C | [1][6] |

| Boiling Point | 290.7 ± 35.0 °C at 760 mmHg | [1] |

| Solubility | Insoluble in water | [6] |

| Purity | ≥ 97% | [1] |

Key Applications in Materials Science

Precursor to Brominated Flame Retardants

The high bromine content of this compound makes it an excellent starting material for the synthesis of brominated flame retardants (BFRs). BFRs are incorporated into polymeric materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire. The mechanism of flame retardancy for brominated compounds involves the release of bromine radicals at elevated temperatures, which interfere with the radical chain reactions of combustion in the gas phase.[4]

This compound can be converted into more complex molecules that can be used as either additive or reactive flame retardants.[4] A key derivative is 2,4,6-tribromo-benzyl bromide, which can be synthesized from this compound at elevated temperatures.[1][3] This derivative provides a reactive benzyl (B1604629) bromide group that can be grafted onto polymer backbones.

Logical Workflow for Development of Flame-Retardant Polymers

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. This compound, 98+% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C7H5Br3 | CID 33916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 6320-40-7 [chemicalbook.com]

2,4,6-Tribromotoluene: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromotoluene, a halogenated aromatic compound, has emerged as a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring three bromine atoms ortho and para to a methyl group, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide explores the core applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions, its role as a precursor to other key synthetic intermediates, and its emerging applications in materials science. Detailed experimental protocols, quantitative data, and logical relationship diagrams are provided to facilitate its practical application in the laboratory.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 6320-40-7 | [1] |

| Molecular Formula | C₇H₅Br₃ | [1][2] |

| Molecular Weight | 328.83 g/mol | [1] |

| Appearance | Yellow to light brown powder/chunks | [2] |

| Melting Point | 68-71 °C | [3] |

| Boiling Point | 290 °C | [3] |

| Solubility | Insoluble in water | [3] |

| IUPAC Name | 1,3,5-Tribromo-2-methylbenzene | [1] |

Core Synthetic Applications

This compound serves as a robust scaffold for the introduction of diverse functionalities through a variety of chemical transformations. Its three bromine atoms can be selectively or exhaustively substituted, offering a high degree of synthetic flexibility.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Due to steric hindrance around the bromine atoms, the cross-coupling of this compound can be challenging, often requiring specialized catalyst systems.

The Suzuki-Miyaura coupling enables the formation of C-C bonds between aryl halides and organoboron compounds. For sterically hindered substrates like this compound, ligands with large bite angles and high steric bulk are often necessary to promote efficient oxidative addition and reductive elimination.

Experimental Protocol: Synthesis of 1,3,5-Tricyclopentyl-2,4,6-trimethylbenzene

A specific example of a Suzuki-Miyaura coupling with a close structural analog, 1,3,5-tribromo-2,4,6-trimethylbenzene (B1661998), demonstrates the feasibility of coupling at the sterically encumbered positions.

-

Reaction Scheme:

Suzuki-Miyaura Coupling of a Tribromotoluene Derivative -

Procedure: To a solution of 1,3,5-tribromo-2,4,6-trimethylbenzene in xylene are added cyclopentaneboronic acid (6 equivalents), potassium phosphate (B84403) (K₃PO₄), palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%), and AntPhos (3 mol%). The reaction mixture is heated at 140 °C for 12 hours. After cooling, the reaction is worked up to afford the desired product.

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1,3,5-Tribromo-2,4,6-trimethylbenzene | Cyclopentaneboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Xylene | 140 | 12 | 87 |

General Experimental Protocol: Sonogashira Coupling of Sterically Hindered Aryl Bromides

-

Reaction Workflow:

General Sonogashira Coupling Workflow -

Procedure: To a solution of the aryl bromide (1.0 eq) and terminal alkyne (1.1-1.5 eq) in a suitable solvent (e.g., THF, dioxane, or an amine base like triethylamine), is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%). A base (e.g., triethylamine (B128534) or diisopropylamine) is also added. The reaction mixture is degassed and stirred at room temperature or elevated temperatures until the starting material is consumed, as monitored by TLC or GC/MS. The reaction is then quenched, and the product is isolated and purified.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between aryl halides and amines. Similar to other cross-coupling reactions with this compound, steric hindrance is a major challenge. The use of bulky, electron-rich biarylphosphine ligands is crucial for achieving good yields.

General Experimental Protocol: Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides

-

Logical Relationship of Components:

Key Components for Buchwald-Hartwig Amination -

Procedure: In an inert atmosphere glovebox, a reaction vessel is charged with the aryl bromide (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), a bulky phosphine (B1218219) ligand (e.g., a Buchwald ligand, 1.2-1.5 eq relative to Pd), and a base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq). A dry, deoxygenated solvent (e.g., toluene (B28343) or dioxane) is added. The reaction mixture is sealed and heated with stirring until the starting material is consumed. After cooling, the reaction is quenched and the product is isolated and purified.

Precursor for Other Synthetic Intermediates

This compound is a key starting material for the synthesis of other important building blocks.

One of the most common applications of this compound is its conversion to 2,4,6-tribromobenzyl bromide. This is typically achieved through a radical bromination of the methyl group.[4][5]

-

Reaction Conditions: This transformation is often carried out at elevated temperatures, in the range of 200-220 °C, with a suitable brominating agent.[4][5]

Applications in Materials Science

The rigid and multifunctional nature of this compound makes it an attractive monomer for the synthesis of functional organic materials.

This compound can be used as a building block for the synthesis of porous organic polymers (POPs).[6][7] These materials have high surface areas and tunable porosities, making them suitable for applications in gas storage and separation. The multiple bromine atoms allow for the formation of highly cross-linked, robust networks through reactions like Sonogashira-Hagihara coupling.

The C₃ symmetric nature of the 2,4,6-trisubstituted toluene core makes it a potential starting point for the convergent synthesis of dendrimers.[8][9] Sequential cross-coupling reactions can be employed to build up dendritic wedges, which are then attached to a central core.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. While its sterically hindered nature can present challenges in cross-coupling reactions, the use of modern catalyst systems allows for its effective functionalization. Its utility as a precursor for other intermediates and its emerging role in the synthesis of advanced materials highlight its continued importance in the field. This guide provides a foundational understanding of its key applications and offers practical protocols to aid researchers in leveraging the synthetic potential of this unique molecule. Further exploration into the selective functionalization of its three bromine atoms will undoubtedly unlock even more diverse and complex molecular architectures.

References

- 1. This compound | C7H5Br3 | CID 33916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98+% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | 6320-40-7 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. [PDF] Porous organic polymers derived from tetrahedral silicon-centered monomers and a stereocontorted spirobifluorene-based precursor: synthesis, porosity and carbon dioxide sorption | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of the Electronic Structure of 2,4,6-Tribromotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical investigation into the electronic structure of 2,4,6-Tribromotoluene. While experimental data on its crystal structure is available, a dedicated theoretical study detailing its electronic properties remains to be published. This document outlines the standard computational methodologies that can be employed to elucidate these properties, presents the expected data in a structured format, and discusses the potential implications of such a study. The guide serves as a foundational resource for researchers initiating computational analysis of this compound and similar halogenated aromatic systems, which are of significant interest in medicinal chemistry and materials science.

Introduction

This compound is a halogenated aromatic compound with potential applications as a building block in organic synthesis. Understanding its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. Theoretical and computational chemistry provide powerful tools to investigate these properties at a molecular level.

This guide will focus on the application of Density Functional Theory (DFT), a robust and widely used computational method, to determine the electronic characteristics of this compound. While a specific computational study on this molecule is not yet available in the literature, this document will detail the established protocols and expected outcomes based on studies of analogous compounds.

Molecular Geometry

The foundational step in any electronic structure calculation is the determination of the molecule's equilibrium geometry. While experimental data from X-ray crystallography provides a solid-state conformation, computational geometry optimization offers the gas-phase, lowest energy structure. A study on the crystal structure of this compound provides valuable experimental bond lengths and angles for comparison[1].

Table 1: Comparison of Experimental and Expected Theoretical Geometrical Parameters for this compound

| Parameter | Experimental (Crystal Structure) | Expected from DFT Calculation (Gas Phase) |

| Bond Lengths (Å) | ||

| C-C (aromatic) | Data not available in snippets | ~1.39 - 1.41 |

| C-Br | Data not available in snippets | ~1.89 - 1.91 |

| C-C (methyl) | Data not available in snippets | ~1.51 |

| C-H (aromatic) | Data not available in snippets | ~1.08 |

| C-H (methyl) | Data not available in snippets | ~1.09 |

| Bond Angles (°) | ||

| C-C-C (aromatic) | Data not available in snippets | ~118 - 122 |

| C-C-Br | Data not available in snippets | ~119 - 121 |

| C-C-C (methyl) | Data not available in snippets | ~120 |

| H-C-H (methyl) | Data not available in snippets | ~109.5 |

Note: The "Expected from DFT Calculation" values are typical ranges observed for similar molecules and would be precisely determined in a dedicated computational study.

Electronic Properties

The electronic properties of a molecule, such as the distribution of electron density and the energies of its molecular orbitals, are key to understanding its chemical behavior.

Mulliken Atomic Charge Distribution

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing insight into its polarity and electrostatic potential. In this compound, the electronegative bromine atoms are expected to draw electron density from the aromatic ring.

Table 2: Expected Mulliken Atomic Charges for this compound from DFT Calculations

| Atom | Expected Mulliken Charge (e) |

| C1 | Positive |

| C2 (Br) | Negative |

| C3 | Positive |

| C4 (Br) | Negative |

| C5 | Positive |

| C6 (Br) | Negative |

| C7 (Methyl) | Slightly Negative |

| Br | Negative |

| H (Aromatic) | Slightly Positive |

| H (Methyl) | Slightly Positive |

Note: The exact values would be determined by the specific level of theory and basis set used in the calculation.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

Table 3: Expected Frontier Molecular Orbital Energies and Related Properties for this compound from DFT Calculations

| Property | Expected Value | Significance |

| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -0.5 to -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.0 to 7.0 eV | Correlates with chemical reactivity and stability |

| Ionization Potential | ~ 6.5 to 7.5 eV | Energy required to remove an electron |

| Electron Affinity | ~ 0.5 to 1.5 eV | Energy released when an electron is added |

Experimental Protocols: A Proposed Computational Study

To obtain the precise quantitative data presented in the tables above, a dedicated computational study is required. The following section outlines a standard and robust protocol for such a study using Density Functional Theory (DFT).

Software

The calculations can be performed using a variety of quantum chemistry software packages, such as Gaussian, ORCA, or NWChem.

Methodology

-

Geometry Optimization:

-

The initial molecular structure of this compound would be built using a molecular modeling program.

-

A full geometry optimization would be performed in the gas phase to find the lowest energy conformation.

-

A popular and effective level of theory for this type of molecule is the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p). This combination provides a good balance between accuracy and computational cost.

-

Frequency calculations should be performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

-

Electronic Property Calculations:

-

Using the optimized geometry, a single-point energy calculation would be performed at the same level of theory.

-

From this calculation, various electronic properties would be extracted, including:

-

Mulliken atomic charges.

-

Energies of the HOMO and LUMO.

-

The total dipole moment.

-

-

-

Spectral Analysis (Optional but Recommended):

-

Time-Dependent DFT (TD-DFT) calculations can be performed to predict the UV-Visible absorption spectrum. This would allow for a direct comparison with experimental spectroscopic data, further validating the computational model.

-

Visualization of a Proposed Computational Workflow

The logical flow of the proposed theoretical study can be visualized as follows:

Conclusion

This technical guide has outlined the framework for a comprehensive theoretical study of the electronic structure of this compound. While published computational data is currently lacking, the methodologies described herein are well-established for providing reliable insights into the geometry, charge distribution, and frontier molecular orbitals of such compounds. The successful completion of the proposed computational workflow would provide valuable data for researchers in medicinal chemistry, materials science, and organic synthesis, enabling a deeper understanding of the properties and potential applications of this halogenated aromatic molecule.

References

Safeguarding Research: A Technical Guide to the Safe Handling of 2,4,6-Tribromotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2,4,6-Tribromotoluene (CAS No. 6320-40-7), a key intermediate in various synthetic processes. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this compound. This document summarizes key quantitative data, outlines general experimental protocols for safety assessment, and provides visual workflows for safe handling and emergency response.

Physicochemical and Hazard Profile

A thorough understanding of the physicochemical properties and inherent hazards of this compound is the foundation of its safe handling. The following table summarizes key data points.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Br₃ | [1] |

| Molecular Weight | 328.83 g/mol | [1] |

| Appearance | Yellow to light brown powder and/or chunks. | [2] |

| Melting Point | 68-71 °C | [2][3] |

| Boiling Point | 290 °C | [2] |

| Flash Point | 290 °C | [2] |

| Density | 2.479 g/cm³ | [2] |

| Solubility | Insoluble in water. Sparingly soluble in chloroform, slightly soluble in methanol. | [2] |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [4] |

| Hazard Codes (obsolete) | Xi (Irritant) | [2] |

| Risk Phrases (obsolete) | R36/37/38 (Irritating to eyes, respiratory system and skin) | [2] |

| Safety Phrases (obsolete) | S24/25, S26 | [2] |

Experimental Protocols for Safety Assessment

While specific experimental safety protocols for this compound are not widely published, the following general methodologies, based on standard practices for similar brominated aromatic compounds, should be employed to assess and manage its risks in a laboratory setting.[5]

General Handling and Storage Protocol

-

Procurement and Receipt:

-

Verify the integrity of the container upon receipt.

-

Ensure the supplier has provided a Safety Data Sheet (SDS).

-

-

Storage:

-

Handling:

-

All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.[5]

-

Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[8]

-

Avoid contact with skin and eyes.[7]

-

Wash hands thoroughly after handling.[6]

-

-

Disposal:

Protocol for Assessing Skin and Eye Irritation

In the absence of specific toxicity data, treat this compound as a confirmed skin and eye irritant as per its GHS classification.

Objective: To outline a qualitative assessment of potential skin and eye irritation in a controlled laboratory setting.

Methodology (General Principles):

-

Skin Irritation (In Vitro Method - e.g., Reconstructed Human Epidermis Test Guideline OECD 439):

-

A small, precise amount of the test substance is applied topically to a three-dimensional reconstructed human epidermis model.

-

The substance is left in contact for a defined period.

-

The viability of the cells is then determined using a cell viability assay (e.g., MTT assay).

-

A reduction in cell viability below a certain threshold indicates the substance is an irritant.

-

-

Eye Irritation (In Vitro Method - e.g., Bovine Corneal Opacity and Permeability Test Guideline OECD 437):

-

The test substance is applied to an isolated bovine cornea.

-

The effects on corneal opacity and permeability are measured after a set exposure time.

-

These measurements are used to calculate an in vitro irritancy score, which predicts the potential for eye irritation.

-

Visualizing Safety and Handling Procedures

The following diagrams, generated using Graphviz (DOT language), provide clear visual workflows for the safe handling of this compound and for responding to potential exposures.

Caption: Workflow for the safe handling of this compound.

Caption: First aid response for exposure to this compound.

Detailed Safety and Handling Precautions

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.[8] A face shield should be worn when there is a significant risk of splashing.

-

Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (nitrile or neoprene) are required.[5][8] Gloves should be inspected before use and changed immediately if contaminated.

-

Respiratory Protection: For operations that may generate significant dust, or in the event of a spill, a NIOSH-approved respirator with an appropriate particulate filter should be used.[5] All work with the solid compound should be performed in a chemical fume hood.[5]

Fire and Explosion Hazards

-

Flammability: this compound has a high flash point (290 °C) and is not considered highly flammable.[2] However, like many organic solids, it can burn if exposed to a strong ignition source.

-

Extinguishing Media: Use carbon dioxide, dry chemical powder, or appropriate foam for small fires.[6] For larger fires, water spray can be used to cool containers.[6]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[6]

Reactivity and Incompatibility

-

Stability: Stable under normal laboratory conditions.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: If on skin, immediately wash with plenty of soap and water.[6] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[6]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]

-

Ingestion: If swallowed, rinse mouth with water.[6] Do NOT induce vomiting. Seek immediate medical attention.

Spill and Leak Procedures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then follow the procedures for a small spill. Prevent the material from entering drains or waterways.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[6] Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not pour down the drain or dispose of with regular laboratory trash.

By implementing these safety and handling precautions, researchers and scientists can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.

References

- 1. Chronic toxicity of 2,4,6‐trinitrotoluene to a marine polychaete and an estuarine amphipod | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 2. hpc-standards.com [hpc-standards.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. CAS 6320-40-7 | 1700-9-30 | MDL MFCD00013527 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. This compound | C7H5Br3 | CID 33916 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,4,6-Tribromotoluene: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of 2,4,6-Tribromotoluene, covering its suppliers, purity grades, synthesis, purification, and applications in scientific research, with a particular focus on its role as a chemical intermediate in the development of bioactive compounds.

Sourcing and Purity of this compound

This compound (CAS No. 6320-40-7) is a valuable reagent in organic synthesis, available from a range of chemical suppliers. For researchers and drug development professionals, the purity of this starting material is critical to ensure the reliability and reproducibility of experimental results. The compound is typically offered at high purity grades, most commonly 98% or higher. Key suppliers and their available purity grades are summarized in the table below.

| Supplier | Purity Grade(s) |

| Thermo Scientific (Alfa Aesar) | ≥98.0% (Assay by GC) |

| Santa Cruz Biotechnology | Research Grade |

| Fisher Scientific | 98+% |

| SynQuest Labs | 98% |

| NINGBO INNO PHARMCHEM CO.,LTD. | ≥97% |

| ChemicalBook | 95% - 99% |

It is imperative for researchers to consult the certificate of analysis provided by the supplier for lot-specific purity data and information on any potential impurities.

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of toluene (B28343). While various methods exist, a common approach involves the direct bromination of toluene using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3), which can be generated in situ from iron filings.[1][2] An alternative route involves the bromination of p-toluidine (B81030) followed by a deamination reaction.

Experimental Protocol: Bromination of Toluene

This protocol is adapted from procedures for the bromination of aromatic compounds.

Materials:

-

Toluene

-

Bromine

-

Iron filings

-

Carbon tetrachloride (or another suitable inert solvent)

-

Sodium bisulfite solution (10%)

-

Sodium hydroxide (B78521) solution (10%)

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a fume hood, a solution of toluene in an inert solvent like carbon tetrachloride is prepared in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb the hydrogen bromide gas evolved.

-

A catalytic amount of iron filings is added to the flask.[1][2]

-

Bromine is added dropwise from the dropping funnel to the stirred solution at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the red color of bromine disappears.

-

The reaction mixture is then washed successively with water, 10% sodium bisulfite solution to remove any unreacted bromine, and 10% sodium hydroxide solution to remove any acidic byproducts.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

Purification by Recrystallization

The crude this compound is a solid that can be purified by recrystallization.

Procedure:

-

The crude product is dissolved in a minimum amount of hot ethanol.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven.

Quality Control and Analytical Methods

The purity of this compound is typically assessed by Gas Chromatography (GC) as specified by many suppliers.[2] For a more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

A general GC-MS method for the analysis of brominated aromatic compounds can be adapted for this compound.

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent.

-

Injector Temperature: 250-280 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min, and hold for a few minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron Ionization (EI) mode with a scan range of m/z 50-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for structural confirmation.

-

¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the methyl protons and singlets for the aromatic protons.

-

¹³C NMR (CDCl₃): The spectrum will show distinct signals for the methyl carbon and the aromatic carbons, including the carbon atoms attached to bromine.

Applications in Research and Drug Development

This compound primarily serves as a versatile chemical intermediate in the synthesis of more complex molecules.[3] Its three bromine atoms provide multiple reaction sites for further functionalization, making it a valuable building block in medicinal chemistry and materials science.